REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O=[C:9]([CH2:16][CH2:17][CH3:18])[CH2:10][C:11](OCC)=[O:12].[C:19]1(C)C=CC=CC=1>>[CH3:19][N:1]1[C:2]2[C:7](=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:9]([CH2:16][CH2:17][CH3:18])=[CH:10][C:11]1=[O:12]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OCC)CCC
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 120° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the solvent, sulfuric acid (40 ml)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
STIRRING
|
Details
|
stirred at 80° C. for seven hours
|
Duration
|
7 h
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were filtered out
|
Type
|
ADDITION
|
Details
|
Methyl iodide (3 ml), potassium carbonate (1.9 g) and DMF (20 ml) were added to the residue
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 26 hours
|
Duration
|
26 h
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
ADDITION
|
Details
|
the reaction mixture was diluted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with 1N hydrochloric acid and saturated sodium bicarbonate water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was purified with a silica gel chromatography (dichloromethane-methanol)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C=C(C2=CC=CC=C12)CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |